molecular formula C12H20N2 B13275178 (3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine

(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine

Cat. No.: B13275178
M. Wt: 192.30 g/mol
InChI Key: VPMAHOBWYAEFAT-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular architecture of (3-methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine is defined by two distinct regions: a 3-methylbutan-2-yl group and a 1-(pyridin-2-yl)ethyl substituent. The pyridine ring adopts a planar configuration due to aromatic π-electron delocalization, with bond lengths between carbon and nitrogen atoms measuring approximately 1.34 Å for C–N and 1.39 Å for C–C bonds, consistent with typical pyridinyl systems. The ethyl linker connecting the pyridine to the amine nitrogen introduces rotational flexibility, though steric hindrance from the adjacent branched alkyl group may restrict free rotation.

The 3-methylbutan-2-yl group exhibits a tetrahedral geometry at the central carbon atom, with bond angles close to 109.5° characteristic of sp³ hybridization. The methyl branches at positions 2 and 3 create a sterically crowded environment, influencing both intramolecular interactions and intermolecular packing. The amine nitrogen adopts a trigonal pyramidal geometry, with a lone pair occupying the fourth sp³ orbital.

Key Bonding Interactions :

  • The pyridine nitrogen participates in a weak hydrogen bond with the amine proton (N–H···N), as observed in similar pyridinyl-amine systems.
  • Conjugative effects between the pyridine ring and the ethylamine moiety slightly polarize the C–N bond in the ethyl linker, reducing electron density at the amine nitrogen.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3-methyl-N-(1-pyridin-2-ylethyl)butan-2-amine

InChI

InChI=1S/C12H20N2/c1-9(2)10(3)14-11(4)12-7-5-6-8-13-12/h5-11,14H,1-4H3

InChI Key

VPMAHOBWYAEFAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(C)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most commonly reported method for synthesizing (3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine involves a reductive amination reaction between 3-methylbutan-2-amine and 1-(pyridin-2-yl)ethanone (also known as 2-acetylpyridine). This approach is favored due to its straightforwardness and relatively high yield under controlled conditions.

  • Reaction Scheme:

    $$
    \text{3-methylbutan-2-amine} + \text{1-(pyridin-2-yl)ethanone} \xrightarrow[\text{solvent}]{\text{catalyst, reducing agent}} (3\text{-Methylbutan-2-yl})[1-(pyridin-2-yl)ethyl]amine
    $$

  • Typical Conditions:

    • Solvent: Methanol, ethanol, or other polar solvents
    • Catalyst: Acid catalysts or transition metal catalysts to facilitate imine formation
    • Reducing agent: Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C)
    • Temperature: Room temperature to mild heating (25–60°C)
    • Reaction time: Several hours (typically 4–12 hours)

This method involves initial formation of an imine intermediate between the amine and ketone, followed by reduction to yield the secondary amine product.

Alternative Synthetic Approaches

While reductive amination is the primary route, other synthetic strategies have been explored in related compounds and may be adapted for this molecule:

  • Nucleophilic Substitution: Alkylation of 3-methylbutan-2-amine with a suitable pyridin-2-yl-ethyl halide under SN2 conditions. However, steric hindrance from the branched alkyl group can reduce reaction rates.

  • Multi-step Synthesis: For complex analogues, multi-step sequences involving protection/deprotection and coupling reactions have been reported, but these are generally less efficient for this specific compound.

Purification and Characterization

Post-synthesis, the compound is typically purified by:

  • Column chromatography using silica gel
  • Recrystallization from appropriate solvents
  • Characterization techniques include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
    • Infrared (IR) spectroscopy
    • Mass spectrometry (MS)
    • Elemental analysis

These methods confirm the structure, purity, and identity of the synthesized compound.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Materials 3-methylbutan-2-amine, 1-(pyridin-2-yl)ethanone
Reaction Type Reductive amination
Solvent Methanol, ethanol
Catalyst Acid catalyst or Pd/C (for hydrogenation)
Reducing Agent Sodium cyanoborohydride or H₂ with Pd/C
Temperature 25–60°C
Reaction Time 4–12 hours
Yield Typically >70% (varies by conditions)
Purification Column chromatography, recrystallization
Characterization Methods NMR, IR, MS, elemental analysis

Research Findings and Analysis

  • The reductive amination approach is the most efficient and scalable method reported for this compound, providing moderate to high yields with relatively simple work-up procedures.

  • The branched alkyl substituent (3-methylbutan-2-yl) imparts steric effects that can influence reaction kinetics, especially in nucleophilic substitution reactions, which tend to be slower due to steric hindrance.

  • Catalyst choice and reducing agent significantly affect the reaction outcome. Sodium cyanoborohydride is preferred for its selectivity in reducing imines without affecting other functional groups, while Pd/C hydrogenation is an alternative when catalytic hydrogenation is feasible.

  • The pyridine ring's presence allows for potential coordination with metal catalysts, which can be leveraged to optimize reaction conditions or for further functionalization in advanced synthesis.

  • Comparative studies with structurally related compounds indicate that the position and nature of the heterocyclic substituent (pyridine vs. triazolopyridine or furan derivatives) influence both the synthetic route and biological activity, but the core reductive amination strategy remains consistent.

Summary of Key Literature Perspectives

Source Type Highlights
Peer-reviewed articles Detailed synthetic protocols for reductive amination; characterization techniques
Patents Multi-step synthetic routes with emphasis on coupling reactions and optimization of yields
Chemical suppliers Practical preparation methods and product specifications for research use
Comparative studies Influence of substituents on synthesis and reactivity; steric and electronic effects

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine are best contextualized through comparison with analogous amines. Key compounds and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Physicochemical Properties
(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine C₁₂H₂₀N₂ 192.30 Branched alkyl, pyridin-2-yl ethyl Moderate polarity, lipophilic
2-(Pyridin-2-yl)propan-2-amine C₈H₁₂N₂ 136.20 Tertiary amine, dimethyl, pyridin-2-yl Higher volatility, lower solubility
4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline C₁₃H₁₃ClN₂ 232.71 Chloro-aniline, pyridin-2-yl ethyl Higher polarity, aromatic
(1-Ethylpyrrolidin-2-yl)methylamine C₁₂H₂₆N₂ 198.35 Pyrrolidine ring, branched alkyl Higher basicity, flexible structure
1-(Pyridin-3-yl)ethylamine C₁₂H₂₀N₂ 192.30 Pyridin-3-yl substituent Altered electronic environment
(Oxolan-3-ylmethyl)[1-(pyridin-2-yl)ethyl]amine C₁₂H₁₈N₂O 206.28 Oxolane (THF) group, pyridin-2-yl ethyl Increased polarity, oxygen presence

Structural and Electronic Differences

  • Heterocyclic vs. Aromatic Groups : Compounds like (1-Ethylpyrrolidin-2-yl)methylamine replace pyridine with a pyrrolidine ring, enhancing basicity but reducing aromatic conjugation .
  • Functional Group Diversity : The chloro-aniline group in 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline introduces electron-withdrawing effects, increasing polarity compared to the target compound’s alkyl chain .

Physicochemical Properties

  • Lipophilicity : The branched 3-methylbutan-2-yl group in the target compound enhances lipophilicity relative to linear-chain analogs (e.g., 2-(pyridin-2-yl)propan-2-amine ) .

Biological Activity

(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C12_{12}H20_{20}N2_2 and a molecular weight of 192.30 g/mol. This compound features a branched alkyl chain and a pyridine ring, contributing to its unique chemical properties and potential biological activities. Ongoing research has focused on its interactions with various biological targets, which may lead to significant pharmacological applications.

Chemical Structure and Properties

The compound consists of a 3-methylbutan-2-yl group attached to an ethylamine moiety, further substituted with a pyridin-2-yl group. This structural arrangement allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry.

Property Value
Molecular FormulaC12_{12}H20_{20}N2_2
Molecular Weight192.30 g/mol
Structural FeaturesBranched alkyl chain, pyridine ring

Biological Activity

Preliminary studies indicate that (3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine may interact with specific receptors or enzymes, potentially modulating their activity. These interactions could lead to various biological effects, warranting further exploration in pharmacological contexts.

Research suggests that the compound's mechanism of action involves binding to certain biological targets, which can include:

  • Receptors : Potential modulation of neurotransmitter receptors.
  • Enzymes : Inhibition or activation of key metabolic enzymes.

Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.

Case Studies and Research Findings

  • Antitumor Activity : A study highlighted the potential antitumor effects of compounds structurally similar to (3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine. These compounds exhibited selective cytotoxicity against various cancer cell lines, suggesting that similar mechanisms may be applicable to our compound of interest .
  • Neuroprotective Effects : Another research effort investigated compounds with similar structural features for neuroprotective properties. The findings indicated that the presence of the pyridine ring might enhance neuroprotective activity, potentially applicable to (3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine.
  • Binding Affinity Studies : Interaction studies have been conducted to evaluate the binding affinity of (3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine to various receptors. These studies are essential for elucidating its pharmacodynamics and pharmacokinetics .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with (3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine. The following table summarizes these compounds and their unique aspects:

Compound Name Structural Features Unique Aspects
(3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amineSimilar branched alkyl chainDifferent pyridine substitution
(Propan-2-yl)[1-(pyridin-3-yl)ethyl]amineDifferent alkyl chain lengthVarying biological activity
(Butan-2-yl)[1-(pyridin-3-ylyl)methyl]amineVariation in alkyl chain structureExhibits antimicrobial activity

Q & A

Q. What are the optimal synthetic routes for (3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine, and how can reaction conditions be standardized?

Methodological Answer: The synthesis of structurally related amines typically involves multi-step reactions with catalysts (e.g., palladium or copper) and inert atmospheres. For example:

  • Nucleophilic substitution : Reacting halogenated pyridine derivatives with amines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Reductive amination : Using sodium cyanoborohydride in methanol for coupling ketones with primary amines .
  • Catalytic cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination for aromatic amine formation .

Q. Table 1: Standardized Reaction Conditions for Amine Synthesis

StepCatalyst/SolventTemperatureYieldReference
1Pd(OAc)₂, Xantphos110°C (toluene)65–75%
2NaBH₃CN (MeOH)RT80–85%
3K₂CO₃ (DMF)80°C70%

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR for confirming amine proton environments and pyridine ring substitution patterns .
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–N bond lengths in pyridine derivatives) .
  • HPLC/GC-MS : Quantifies purity (>98%) and detects byproducts using C18 columns or polar stationary phases .

Q. What safety protocols are recommended for handling this amine derivative in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values from at least three independent assays .
  • Control for enantiomeric purity : Chiral HPLC to verify no racemization during testing .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. What methodologies are suitable for studying its interactions with neurotransmitter receptors?

Methodological Answer:

  • Radioligand binding assays : Compete with [³H]nisoxetine for monoamine transporter binding .
  • Patch-clamp electrophysiology : Measure ion channel modulation in transfected HEK293 cells .
  • Molecular dynamics simulations : Predict binding poses with serotonin receptors (e.g., 5-HT₂A) .

Q. How can enantioselective synthesis be achieved, and what chiral catalysts are effective?

Methodological Answer:

  • Asymmetric catalysis : Use (R)-BINAP-ligated ruthenium complexes for >90% enantiomeric excess (ee) .
  • Chiral resolving agents : Di-p-toluoyl-D-tartaric acid for crystallization-based separation .

Q. What computational approaches predict binding affinities with targets like monoamine transporters?

Methodological Answer:

  • Docking studies : AutoDock Vina with cryo-EM structures of DAT/SERT .
  • QSAR modeling : Train models on logP, polar surface area, and H-bond donor/acceptor counts .

Q. How do structural modifications influence pharmacological activity, based on SAR studies?

Methodological Answer: Table 2: Structural Analogs and Pharmacological Profiles

CompoundModificationActivity ChangeReference
Piperidine analogReplacement of pyridineReduced DAT affinity
Trifluoromethyl derivativeIncreased lipophilicityEnhanced BBB penetration
Methoxy-substitutedAltered H-bonding capacityLower metabolic clearance

Q. What in vitro models best assess its pharmacokinetic properties?

Methodological Answer:

  • Caco-2 monolayers : Predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
  • Liver microsomes : Measure CYP450-mediated metabolism using LC-MS/MS .

Q. What environmental fate studies are needed for ecotoxicological risk assessment?

Methodological Answer:

  • Biodegradation assays : OECD 301F to assess persistence in soil/water .
  • Trophic transfer studies : Quantify bioaccumulation in Daphnia magna and zebrafish models .

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